molecular formula C9H18ClNO2S B11949067 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride CAS No. 1731-51-7

1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride

Cat. No.: B11949067
CAS No.: 1731-51-7
M. Wt: 239.76 g/mol
InChI Key: QSEQJFKZJLUAHD-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thietane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride typically involves the reaction of piperidine with a thietane derivative. The process may include the following steps:

    Formation of Thietane Derivative: The thietane ring is synthesized through the reaction of a suitable precursor with sulfur and an oxidizing agent to introduce the sulfone group.

    Coupling with Piperidine: The thietane derivative is then reacted with piperidine under controlled conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfone group, leading to the formation of a thietane derivative without the sulfone.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Thietane derivatives without the sulfone group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfone group and piperidine ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxido-3-thietanyl)piperidine: Similar structure but without the methyl group on the thietane ring.

    1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: Contains a tetrahydrothienyl ring instead of a thietane ring.

    1-Methyl-1-(2-methyl-1,1-dioxido-3-thietanyl)piperidinium iodide: Similar structure but with an iodide salt instead of hydrochloride.

Uniqueness

1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride is unique due to the presence of both the sulfone group and the piperidine ring, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

1731-51-7

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

2-methyl-3-piperidin-1-ylthietane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C9H17NO2S.ClH/c1-8-9(7-13(8,11)12)10-5-3-2-4-6-10;/h8-9H,2-7H2,1H3;1H

InChI Key

QSEQJFKZJLUAHD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CS1(=O)=O)N2CCCCC2.Cl

Origin of Product

United States

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